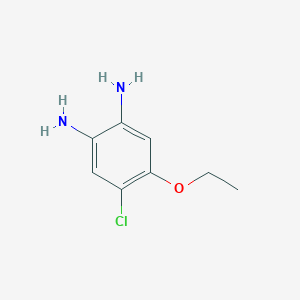
4-Chloro-5-ethoxybenzene-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-5-ethoxybenzene-1,2-diamine is an organic compound with the molecular formula C8H11ClN2O. It is a derivative of benzene, featuring chloro, ethoxy, and diamine functional groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-ethoxybenzene-1,2-diamine typically involves the reaction of 4-chloro-5-ethoxybenzene with suitable amination reagents. One common method is the catalytic hydrogenation of 4-chloro-5-ethoxybenzene-1,2-dinitrobenzene using a palladium catalyst under hydrogen gas . Another approach involves the reduction of 4-chloro-5-ethoxybenzene-1,2-dinitrobenzene using iron powder in the presence of hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalyst, reaction temperature, and pressure are optimized to maximize yield and minimize by-products .
化学反应分析
Types of Reactions
4-Chloro-5-ethoxybenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can further modify the diamine groups to form amines or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron powder and hydrochloric acid are frequently used for reduction reactions.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Quinones and nitroso derivatives.
Reduction: Amines and other reduced products.
Substitution: Halogenated or nitrated benzene derivatives.
科学研究应用
4-Chloro-5-ethoxybenzene-1,2-diamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-Chloro-5-ethoxybenzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diamine groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the chloro and ethoxy groups may enhance the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
4-Chloro-2,5-dimethoxyaniline: Similar in structure but with methoxy groups instead of ethoxy.
4-Chloro-1,2-phenylenediamine: Lacks the ethoxy group, making it less hydrophobic.
4-Chloro-5-methoxybenzene-1,2-diamine: Similar but with a methoxy group instead of ethoxy.
Uniqueness
4-Chloro-5-ethoxybenzene-1,2-diamine is unique due to the presence of both chloro and ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy group increases the compound’s hydrophobicity, potentially enhancing its ability to penetrate biological membranes .
属性
CAS 编号 |
64617-65-8 |
|---|---|
分子式 |
C8H11ClN2O |
分子量 |
186.64 g/mol |
IUPAC 名称 |
4-chloro-5-ethoxybenzene-1,2-diamine |
InChI |
InChI=1S/C8H11ClN2O/c1-2-12-8-4-7(11)6(10)3-5(8)9/h3-4H,2,10-11H2,1H3 |
InChI 键 |
PZOAWEOGQFCTRT-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=C(C(=C1)N)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


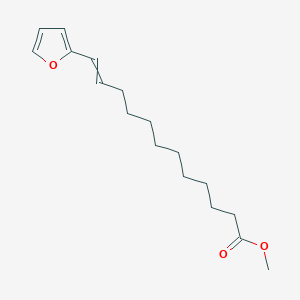
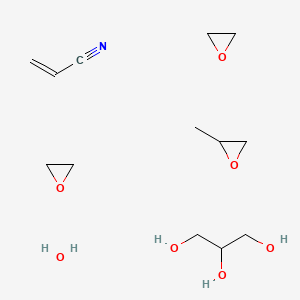
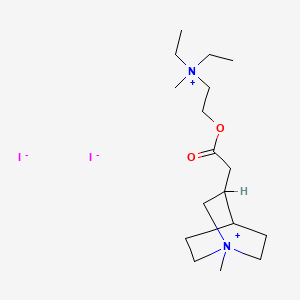

![[(2R,3S,4R,5R)-5-(4-amino-2-oxo-5H-pyrimidin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;(2S)-2,6-diaminohexanoic acid;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14495809.png)
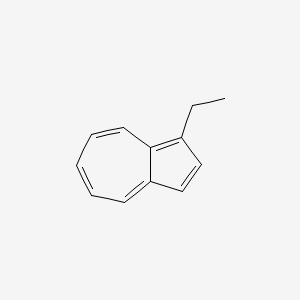
![Molybdenum(4+) tetrakis{2-methyl-3,5,6-tris(oxomethylidene)-4-[(2,4,6-trimethylphenyl)methyl]cyclohex-1-ene-1-carboxylate}](/img/structure/B14495816.png)
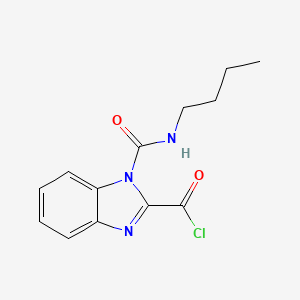
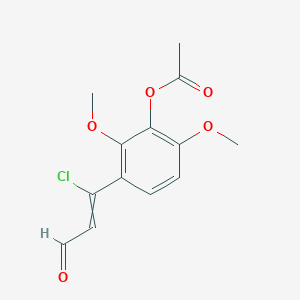
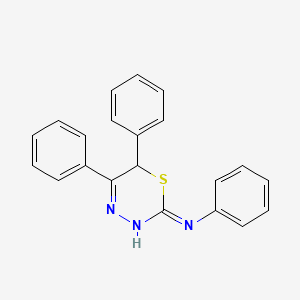
![5-(Triphenylmethyl)bicyclo[2.2.1]hept-5-ene-2,2,3,3-tetracarbonitrile](/img/structure/B14495828.png)
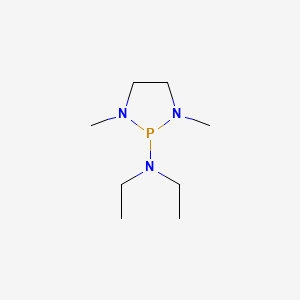
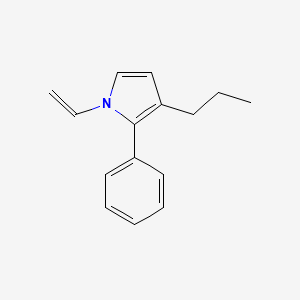
![Ethyl [1,2,4]triazolo[3,4-A]phthalazine-3-carboxylate](/img/structure/B14495858.png)
